DNP-Digly is synthesized from dinitrophenol and diglycolic acid. The synthesis process typically involves the reaction of these two components under controlled conditions to yield the final product. This compound is often studied in the context of its interactions with biological systems, particularly in metabolic studies and enzyme activity assessments.
DNP-Digly can be classified as an organic compound within the category of dinitrophenyl derivatives. It possesses functional groups that allow it to participate in various chemical reactions, making it a versatile compound for research applications.
The synthesis of DNP-Digly generally involves the following steps:
The synthesis may utilize various catalysts to enhance reaction rates and yields. For example, acid catalysts can be employed to promote esterification reactions, which are crucial for forming DNP-Digly from its precursors.
DNP-Digly has a complex molecular structure characterized by its dinitrophenyl group attached to a diglycolate moiety. The structural formula can be represented as follows:
This indicates that the compound contains eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and six oxygen atoms.
The molecular weight of DNP-Digly is approximately 216.16 g/mol. Its structural features include:
DNP-Digly participates in several chemical reactions, including:
The reactivity of DNP-Digly can be attributed to the electron-withdrawing effects of the nitro groups, which enhance its electrophilic character. This property is essential for its application in biochemical assays where it acts as a labeling agent for various biomolecules.
The mechanism of action of DNP-Digly primarily revolves around its ability to modify biomolecules through covalent bonding. When introduced into biological systems, it can interact with amino acids in proteins or nucleotides in nucleic acids, leading to alterations in their structure and function.
Studies have shown that DNP-Digly can effectively label proteins for detection in assays such as enzyme-linked immunosorbent assays (ELISA) or Western blotting. The binding process often involves nucleophilic attack by amino acid side chains on the electrophilic carbon atoms of the dinitrophenyl group.
Relevant data indicates that DNP-Digly undergoes hydrolysis when exposed to moisture, leading to degradation products that may affect experimental outcomes if not handled properly.
DNP-Digly finds utility in various scientific fields:
Ubiquitination—the covalent attachment of the 76-amino-acid protein ubiquitin (Ub) to substrate lysine residues—stands as a master regulator of eukaryotic cellular processes. This PTM governs protein degradation, localization, activity, and interactions, impacting pathways from DNA repair to immune response [10]. The enzymatic cascade involves E1 (activating), E2 (conjugating), and E3 (ligating) enzymes, with >600 human E3 ligators conferring substrate specificity [10]. Crucially, trypsin digestion of ubiquitinated proteins yields peptides bearing a diGly (K-ε-GlyGly) remnant at the modified lysine site. This signature serves as a direct molecular fingerprint of ubiquitination [2] [6].
Table 1: Core Methodologies for diGly-Based Ubiquitin Proteomics
Method | Principle | Key Advancement | Limitation |
---|---|---|---|
Antibody Affinity Enrichment (diGLY) | Anti-K-ε-GG antibodies enrich tryptic peptides with diglycine-modified lysines | Enabled identification of >50,000 ubiquitylation sites in human cells [6] | Cross-reactivity with NEDD8/ISG15 modifications (~5% of identifications [4]) |
Mass Spectrometry (MS) Detection | LC-MS/MS analysis identifies diGly-modified peptides and modification sites | Quantitative profiling using SILAC, TMT, or label-free approaches [2] [6] | Low stoichiometry of ubiquitylation necessitates high enrichment efficiency |
Ubiquitin Chain Linkage Analysis | Antibodies or linkage-specific deubiquitinases distinguish chain topologies | Revealed functional consequences of specific polyUb chains (e.g., K48 vs K63) | Technical complexity in preserving linkages during sample prep |
The diGLY proteomics workflow revolutionized PTM analysis:
This approach revealed ubiquitination's staggering breadth—regulating ~80% of cellular pathways—and its interplay with other UBLs (SUMO, NEDD8). Critically, it identified E3 ligase substrates (e.g., HUWE1 targets like DDIT4 [6]), offering mechanistic insights into diseases like cancer and neurodegeneration. However, challenges persist in differentiating ubiquitin from UBL diGly remnants and capturing transient/low-abundance ubiquitination events [10].
Dissolution Dynamic Nuclear Polarization (d-DNP) overcomes a fundamental limitation in nuclear magnetic resonance (NMR) and magnetic resonance spectroscopy (MRS): the inherent low sensitivity of nuclei like ¹³C or ¹⁵N due to their small gyromagnetic ratios (γₙ) and low natural abundance. DNP exploits the ~658-fold higher polarization potential of unpaired electrons (γₑ) compared to ¹H nuclei [7]. Microwave irradiation near the electron paramagnetic resonance (EPR) frequency transfers this electron spin polarization to neighboring nuclei, boosting NMR signal intensity by up to 10,000-fold [3] [7].
Table 2: Key Components and Evolution of d-DNP Technology
Component | Function | Common Agents/Parameters | Impact on d-DNP Performance |
---|---|---|---|
Polarizing Agent (PA) | Source of unpaired electrons for polarization transfer | Nitroxyl radicals (TEMPO, TEMPOL), Trityl radicals (OX063), BDPA [7] [8] | TEMPOL: Cost-effective but broad EPR linewidth. OX063: Narrow linewidth, higher ¹³C polarization [8] |
Mechanism | Physical process of polarization transfer | Solid Effect (SE), Cross Effect (CE), Overhauser Effect (OE) [7] | CE dominates in solids with high PA concentrations; OE used in solutions |
Microwave Source | Irradiates sample at EPR frequency | Gyrotrons (~140 GHz for 5T fields) [3] | Enabled high-field/high-frequency DNP |
Dissolution Process | Rapid melting/injection of hyperpolarized sample | Heated solvent (e.g., buffer), ~10k psi pressure, <2s transfer [3] | Preserves polarization for in vivo/in vitro studies (~3-5 min observation) |
Historical Development:
The critical choice of Polarizing Agent (PA) significantly influences outcomes. While nitroxyl radicals like TEMPOL are widely used due to accessibility and cost, their biological activity (e.g., SOD-mimetic antioxidant properties) can confound metabolic readouts in models like cerebral ischemia [8]. Trityl radicals (e.g., OX063), with narrower EPR lines and higher ¹³C polarization yields, offer superior performance and biological inertness but at higher cost [8].
The convergence of d-DNP and diGly proteomics represents a frontier for probing low-abundance, dynamic ubiquitination events within complex biological systems. This synergy addresses core limitations in each method individually:
The combined d-DNP/diGly approach holds particular promise for neurodegenerative research (tracking proteostasis dysfunction) and cancer biology (profiling E3 ligase activity in tumors via hyperpolarized metabolic probes). Future directions include developing PA-free DNP methods (e.g., photo-induced radicals) and designing ¹³C-labeled diGly mimetics optimized for hyperpolarization [3] [8].
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